Biotinamidocaproyl hydrazide is classified as a hydrazide-activated biotinylation reagent. It falls under the category of bioconjugates, which are compounds that facilitate the attachment of biomolecules to other molecules, enhancing their utility in biological assays and studies.
The synthesis of Biotinamidocaproyl hydrazide typically involves the reaction between biotin and ε-aminocaproic acid hydrazide. The process can be outlined as follows:
In industrial settings, automated reactors are often employed to maintain precise control over reaction conditions, which enhances the efficiency and scalability of the synthesis process .
Biotinamidocaproyl hydrazide has the molecular formula and a molecular weight of approximately 371.5 g/mol. The structure includes:
The compound typically appears as a white powder and has a melting point of around 211°C . The structural representation can be summarized by its SMILES notation: C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2
, indicating the presence of multiple functional groups that facilitate its reactivity .
Biotinamidocaproyl hydrazide participates in various chemical reactions:
Common reagents used in these reactions include sodium periodate for oxidation and sodium borohydride for reduction. These reactions are typically conducted under controlled temperature and pH conditions to achieve desired outcomes .
The primary mechanism of action for Biotinamidocaproyl hydrazide involves its targeting of glycoproteins and glycans through the formation of stable covalent bonds with aldehydes generated from periodate oxidation of sugars. This modification allows for enhanced detection and analysis of glycoproteins in various biological assays.
Biotinamidocaproyl hydrazide exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a biotinylation reagent in biochemical research .
Biotinamidocaproyl hydrazide has diverse applications across various scientific fields:
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8